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molecular formula C10H8O2 B8737066 4-(Prop-2-YN-1-YL)benzoic acid

4-(Prop-2-YN-1-YL)benzoic acid

Cat. No. B8737066
M. Wt: 160.17 g/mol
InChI Key: VEALCIROMFSFNA-UHFFFAOYSA-N
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Patent
US07452886B2

Procedure details

To a solution of 4-prop-2-ynyl-benzaldehyde (10 mmol) in THF (30 ml), amidosurfulic acid (16 mmol) and water (15 ml) solution of sodium chlorite (30 mmol) are added. The reaction mixture is stirred at room temperature for 2 h. Water is added and then aqueous layer is extracted with two 50 ml portions of CH2Cl2. The combined extracts are washed with brine, dried over sodium sulfate and concentrated under vacuum to give crude product which is purified by silica gel column chromatography. Yield: 62%. Rf=0.44 (n-hexane:AcOEt=7:3)
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)[C:2]#[CH:3].O.Cl([O-])=[O:14].[Na+]>C1COCC1>[CH2:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([OH:14])=[O:9])=[CH:10][CH:11]=1)[C:2]#[CH:3] |f:2.3|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C#C)C1=CC=C(C=O)C=C1
Name
acid
Quantity
16 mmol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
30 mmol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
aqueous layer is extracted with two 50 ml portions of CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C#C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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